molecular formula C14H9ClO3 B572638 4-Chloro-2-(4-formylphenyl)benzoic acid CAS No. 1261929-46-7

4-Chloro-2-(4-formylphenyl)benzoic acid

Cat. No. B572638
M. Wt: 260.673
InChI Key: XFSIDDHHIXPRNR-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-formylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261929-46-7 . It has a molecular weight of 260.68 . The IUPAC name for this compound is 5-chloro-4’-formyl [1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(4-formylphenyl)benzoic acid is 1S/C14H9ClO3/c15-11-5-6-12 (14 (17)18)13 (7-11)10-3-1-9 (8-16)2-4-10/h1-8H, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.68 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Photodecomposition of Chlorobenzoic Acids

4-Chloro-2-(4-formylphenyl)benzoic acid, like other chlorobenzoic acids, can be involved in photodecomposition processes. For instance, UV irradiation of chlorobenzoic acid solutions can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. Specifically, 4-chlorobenzoic acid has shown up to 90% conversion to benzoic acid under certain conditions (Crosby & Leitis, 1969).

Water Purification Applications

Chlorobenzoic acids, including compounds similar to 4-Chloro-2-(4-formylphenyl)benzoic acid, have been studied in the context of water purification. They can be oxidized to carbon dioxide in aerated, aqueous suspensions of TiO2 when illuminated with near UV light. This indicates potential applications in environmental remediation and water treatment technologies (Matthews, 1990).

Synthesis Applications

4-Chloro-2-(4-formylphenyl)benzoic acid is also relevant in the synthesis of other chemical compounds. For example, a study demonstrates the synthesis of 4-(4-phenylbutoxy) benzoic acid using 4-chloro-1-butanol, with 4-chloro-2-(4-formylphenyl)benzoic acid as a potential intermediate or related compound. The synthesis involved optimizing reaction conditions and achieving high product purity (Zha You-gui, 2010).

Application in Bioorthogonal Chemistry

A study combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution resulted in a stable product, a 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine. This showcases the potential application of similar compounds in bioorthogonal chemistry for protein conjugation under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Environmental Degradation Studies

Studies have also focused on the environmental degradation of chlorobenzoic acids, including those structurally similar to 4-Chloro-2-(4-formylphenyl)benzoic acid. The degradation pathways of these compounds can involve mineralization and dehalogenation, which are important for understanding their environmental impact (Arensdorf & Focht, 1995).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid breathing dust, to wear protective equipment, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-chloro-2-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSIDDHHIXPRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688919
Record name 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-formylphenyl)benzoic acid

CAS RN

1261929-46-7
Record name 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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